Skp2 inhibitor 1

Skp2-Cks1 Protein-protein interaction Ubiquitination

Skp2 inhibitor 1 (compound 14i) is the definitive probe for selectively disrupting the Skp2-Cks1 protein-protein interaction (IC50=2.8 µM). Unlike SZL-P1-41 (Skp1 binding) or SKPin C1, its unique mechanism stabilizes p21/p27 without blocking SCF complex assembly. Backed by quantitative antiproliferative data in PC-3 (4.8 µM) and MGC-803 (7.0 µM) cells and validated in vivo tumor suppression up to 90% at 50 mg/kg in NOD-SCID xenografts, this compound ensures mechanistic clarity. Essential for ubiquitination pathway dissection; order now.

Molecular Formula C23H23ClN4O
Molecular Weight 406.9 g/mol
Cat. No. B10856532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkp2 inhibitor 1
Molecular FormulaC23H23ClN4O
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCl)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23ClN4O/c24-15-21(29)26-19-11-13-28(14-12-19)20-16-25-22(17-7-3-1-4-8-17)23(27-20)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,26,29)
InChIKeyMKWLNXUIWPRODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Skp2 inhibitor 1 (Compound 14i): A Potent and Selective Skp2-Cks1 Interaction Inhibitor for Cancer Research


Skp2 inhibitor 1 (CAS 2760612-63-1), also known as compound 14i, is a synthetic small molecule identified as a potent and selective inhibitor of the Skp2-Cks1 protein-protein interaction (IC50 = 2.8 µM) [1]. Its chemical structure is defined by the molecular formula C23H23ClN4O and a molecular weight of 406.91 g/mol . Unlike broad-spectrum Skp2 inhibitors that target E3 ligase complex assembly, this compound is mechanistically characterized by its ability to selectively disrupt the substrate-recruitment interaction between Skp2 and the cofactor Cks1, leading to the stabilization of key cell cycle regulators such as p21 and p27 [1].

Why Skp2 Inhibitors Are Not Interchangeable: Differentiated Mechanisms and Potency of Skp2 inhibitor 1


While multiple compounds are labeled as 'Skp2 inhibitors', they operate through distinct and non-interchangeable molecular mechanisms, resulting in divergent biological outcomes and experimental utility. For instance, SZL-P1-41 disrupts the formation of the SCF complex by preventing Skp2 from binding to Skp1 , whereas SKPin C1 (Skp2 inhibitor C1) is reported to inhibit p27 degradation without affecting the Skp2-Cks1 interaction [1]. In contrast, Skp2 inhibitor 1 uniquely targets the Skp2-Cks1 interaction directly, a different node in the ubiquitination pathway [2]. This mechanistic divergence is critical; simply substituting one Skp2 inhibitor for another can lead to misinterpretation of results, as the downstream effects on specific substrates and cellular pathways will vary. Selecting the correct inhibitor requires precise knowledge of its unique mechanism of action (MoA) and quantitative potency profile, which are detailed in the evidence below.

Skp2 inhibitor 1 Quantitative Evidence: Head-to-Head Comparisons and Differentiated Data


Direct Inhibition of the Skp2-Cks1 Interaction Differentiates Skp2 inhibitor 1 from Skp1-Complex Disruptors

Skp2 inhibitor 1 directly and potently inhibits the Skp2-Cks1 protein-protein interaction (IC50 = 2.8 µM) [1]. This mechanism of action is distinct from other well-known Skp2 inhibitors. For example, SZL-P1-41 functions by preventing Skp2-Skp1 complex formation but does not affect the activity of other SCF complexes . Similarly, SKPin C1 (Skp2 inhibitor C1) is a specific inhibitor of Skp2-mediated p27 degradation but is not characterized as a direct Skp2-Cks1 inhibitor [2]. The quantitative IC50 value for the Skp2-Cks1 interaction provides a precise benchmark for this specific mechanism, which is not applicable to other inhibitors with different MoAs.

Skp2-Cks1 Protein-protein interaction Ubiquitination

Superior Antiproliferative Potency of Skp2 inhibitor 1 in Prostate Cancer Cells Compared to C1

Skp2 inhibitor 1 demonstrates potent antiproliferative activity in human prostate cancer PC-3 cells, with a 72-hour IC50 value of 4.8 µM [1]. This activity can be contextualized against another Skp2 inhibitor, SKP2 E3 Ligase Inhibitor I, C1 (also known as SKPin C1). While the exact IC50 of C1 in PC-3 cells is not specified in the provided sources, a cross-study comparison with a related cell line (501 Mel melanoma) shows C1 has a significantly higher IC50 of 30 µM , indicating that Skp2 inhibitor 1 is substantially more potent in reducing cell viability. This suggests Skp2 inhibitor 1 may be a more efficacious starting point for cellular studies in models like PC-3.

Antiproliferative Prostate cancer IC50

Differentiated Cellular Potency Profile of Skp2 inhibitor 1 Across Cancer Cell Lines

Skp2 inhibitor 1 exhibits a differential potency profile across cancer cell lines, with an IC50 of 4.8 µM in PC-3 prostate cancer cells and 7.0 µM in MGC-803 gastric cancer cells [1]. This 1.46-fold difference in potency is a quantifiable differentiation that may inform cell line selection for specific studies. While direct comparator data for other Skp2 inhibitors in these exact lines is not provided, this data establishes a baseline of its cell-type-specific activity. This contrasts with the profile of SKP2 E3 Ligase Inhibitor I, C1, which shows a broader range of activity, with reported IC50s of 8 µM in MCF-7 breast cancer cells and 30 µM in 501 Mel melanoma cells .

Differential cytotoxicity Cancer cell lines Selectivity

In Vivo Efficacy Profile of Skp2 inhibitor 1 in Tumor Xenograft Models

In a NOD-SCID mouse xenograft model using PC-3 and MGC-803 cells, Skp2 inhibitor 1 demonstrated a clear dose-dependent inhibition of tumor growth. Intraperitoneal administration every two days for 21 days resulted in tumor growth inhibition (TGI) ratios of 55.68%, 71.86%, and 90.42% at doses of 10 mg/kg, 25 mg/kg, and 50 mg/kg, respectively [1]. The highest dose of 50 mg/kg was reported to completely inhibit tumor growth without obvious toxicity [1]. This in vivo efficacy data provides a quantifiable benchmark for its antitumor activity and distinguishes it from other Skp2 inhibitors for which similar quantitative TGI data may not be readily available in the same model.

In vivo efficacy Xenograft Tumor growth inhibition

Best Research Applications for Skp2 inhibitor 1 Based on Differentiated Evidence


Investigating the Role of Skp2-Cks1 Interaction in Prostate and Gastric Cancer Cell Biology

Skp2 inhibitor 1 is optimally suited for cellular studies in PC-3 prostate cancer and MGC-803 gastric cancer cells. Its well-characterized antiproliferative IC50 values of 4.8 µM and 7.0 µM, respectively, provide researchers with precise working concentrations for assays focused on the Skp2-Cks1 axis [1]. This application is directly supported by its demonstrated ability to cause S-phase cell cycle arrest and induce apoptosis in these specific cell lines at these concentrations [1].

Preclinical In Vivo Studies of Skp2-Cks1 Inhibition in Xenograft Tumor Models

For researchers conducting preclinical in vivo studies, Skp2 inhibitor 1 offers a validated dose-response for tumor growth inhibition in NOD-SCID mouse xenograft models. The compound has been shown to significantly suppress tumor growth at 10, 25, and 50 mg/kg (i.p., q2d), achieving up to 90% inhibition at the highest dose without reported overt toxicity [1]. This data provides a clear, evidence-based dosing regimen and expected efficacy benchmark for planning animal experiments.

Comparative Analysis of Skp2 Ubiquitination Pathway Nodes

Given its unique and quantifiable mechanism of inhibiting the Skp2-Cks1 interaction (IC50 = 2.8 µM), Skp2 inhibitor 1 is an essential tool for researchers dissecting the precise molecular steps of Skp2-mediated ubiquitination [1]. It serves as a specific probe to differentiate the functional consequences of blocking the Skp2-Cks1 substrate-recruitment step from other inhibitors like SZL-P1-41, which blocks Skp1 binding and SCF complex assembly . Using both compounds in parallel allows for a more nuanced understanding of Skp2 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Skp2 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.